![molecular formula C21H16BrN5O2S2 B2953068 10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892750-44-6](/img/structure/B2953068.png)

10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

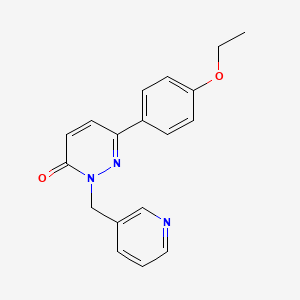

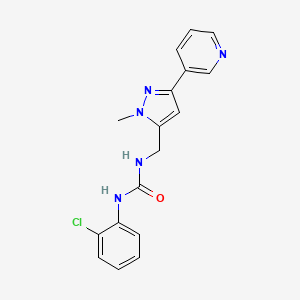

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine moiety, and two phenyl rings, one of which is brominated and the other is dimethylated .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and dimethylphenyl groups are likely to add significant steric bulk .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, it’s likely that it would undergo reactions typical of its functional groups, such as nucleophilic substitution at the sulfonyl group or electrophilic aromatic substitution at the phenyl rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly quite reactive .Applications De Recherche Scientifique

Synthesis and Biological Study

This compound is part of a broader class of compounds synthesized for their potential biological activities. For instance, Ivachtchenko et al. (2010) synthesized a number of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, evaluating their binding affinity to the 5-HT6 receptor and their ability to inhibit functional cellular responses to serotonin. These compounds demonstrated significant selectivity and potential as 5-HT6 receptor ligands, indicating their relevance in neuropsychiatric and neurodegenerative disorders research (Ivachtchenko et al., 2010).

Design, Synthesis, and Structure-Activity Relationships

The design and synthesis of novel compounds, including the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have been explored for various applications, including their potential as ALS inhibitors. The work by Ren et al. (2000) on biophore models and the synthesis of triazolopyrimidinesulfonamide showcases the utility of these compounds in creating effective herbicides, demonstrating the compound's versatility beyond biomedical applications (Ren et al., 2000).

Crystal Structure Analysis

Understanding the crystal structure of compounds similar to "3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" can provide insights into their physical properties and potential interactions. Repich et al. (2017) synthesized and analyzed the crystal structure of a related compound, which forms inversion dimers via N—H⋯N hydrogen bonds. Such analyses are crucial for the development of new materials and drugs (Repich et al., 2017).

Regioselective Synthesis under Microwave Irradiation

The regioselective synthesis of heterocycles incorporating the phenylsulfonyl moiety, such as pyrazolo[1,5-a]pyrimidine, under microwave irradiation, demonstrates the compound's relevance in accelerating and optimizing chemical synthesis processes. Salem et al. (2015) explored this method, which offers advantages in terms of speed and selectivity, highlighting the compound's application in efficient and green chemistry (Salem et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

10-(4-bromophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN5O2S2/c1-12-9-13(2)11-15(10-12)23-19-18-17(7-8-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-14(22)4-6-16/h3-11H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXPYOQWFIZMJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)

![3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952992.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)

![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2952996.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)